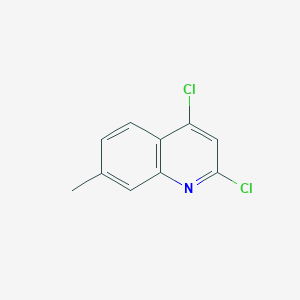
2,4-Dichloro-7-methylquinoline
Descripción general
Descripción
“2,4-Dichloro-7-methylquinoline” is a chemical compound with the molecular formula C10H7Cl2N . It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of “2,4-Dichloro-7-methylquinoline” has been achieved in a one-pot reaction from an aryl amine, malonic acid, and phosphorous oxychloride . An improved process has been described which utilizes tetrachloro-1,4 (or 1,2)-quinone as an oxidant in the Doebner-Miller synthesis .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-7-methylquinoline” consists of a benzene ring fused with a pyridine ring. The molecule has a dichloro substitution at the 2nd and 4th positions and a methyl group at the 7th position .
Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position .
Aplicaciones Científicas De Investigación
Anti-cancer Activity
2,4-Dichloro-7-methylquinoline has been evaluated for its potential anti-cancer properties. A study highlighted its synthesis and investigated its cytotoxic and apoptotic activity on the human oral squamous carcinoma (KB) cell line, suggesting potential as an anti-cancer agent (Somvanshi et al., 2008).
Spectroscopic and Computational Studies
Research has also delved into the spectroscopic characteristics and computational studies of hydroxyhaloquinolines and their derivatives, which include compounds related to 2,4-Dichloro-7-methylquinoline. These studies offer insights into the crystal structures and electronic properties, aiding in the understanding of their biological activities (Małecki et al., 2010).
Cyclization Reactions
The compound has also been a focus in studies exploring cyclization reactions to produce novel benzoquinolinones and other heterocyclic compounds, demonstrating the chemical versatility and potential for creating diverse pharmacologically active molecules (Ismail, 2006).
Antioxidant and Anti-diabetic Potential
Another area of research involves the synthesis of novel chloroquinoline derivatives, including those related to 2,4-Dichloro-7-methylquinoline, to evaluate their antioxidant activity and potential as anti-diabetic agents. These studies highlight the promising biological activities of chloroquinoline derivatives and their potential therapeutic applications (Murugavel et al., 2017).
Supramolecular Chemistry
The compound's derivatives have been used to study the inclusion of polyhalomethanes by tetrahalogenated diquinoline hosts, contributing to the field of supramolecular chemistry and demonstrating the utility of 2,4-Dichloro-7-methylquinoline derivatives in forming complex structures (Ashmore et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
2,4-dichloro-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHBQTZHZQXVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



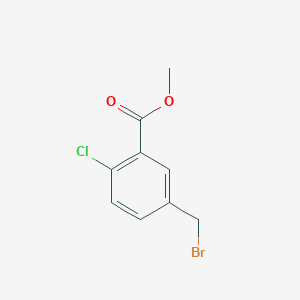
![Tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate](/img/structure/B1427062.png)
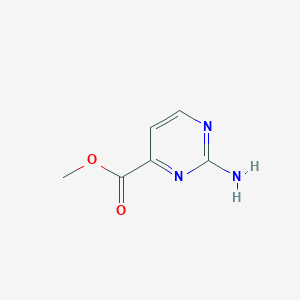
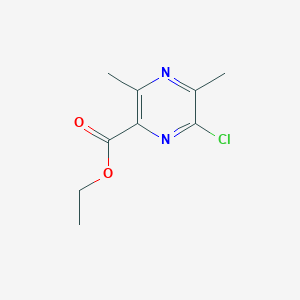
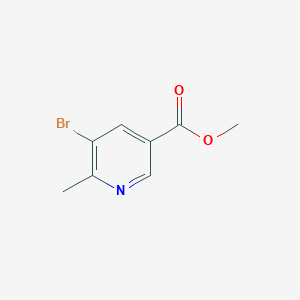
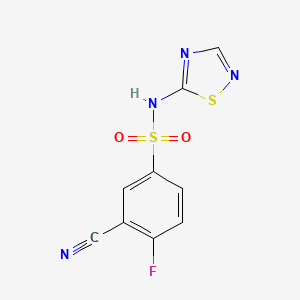
![2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1427070.png)
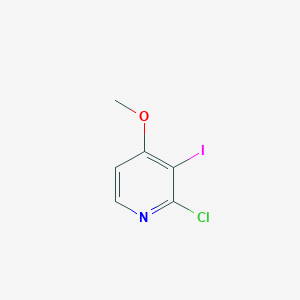
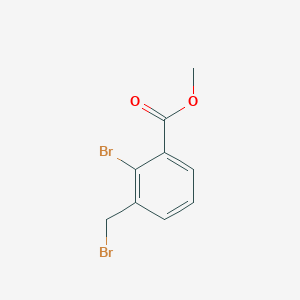
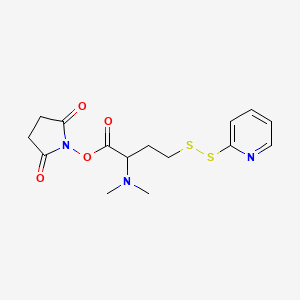
![1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1427078.png)
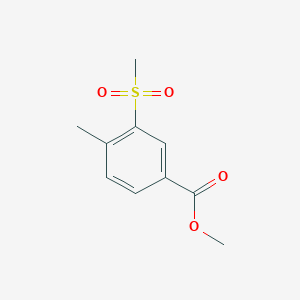
![2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427081.png)
![Benzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B1427082.png)